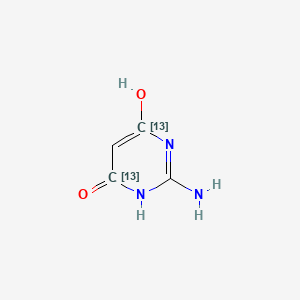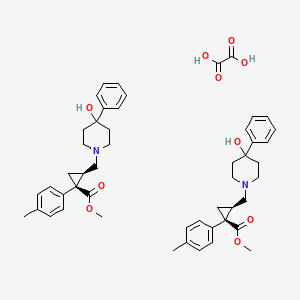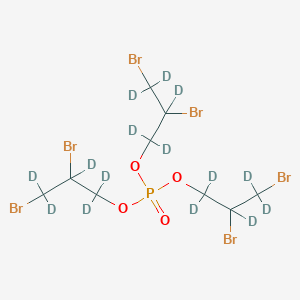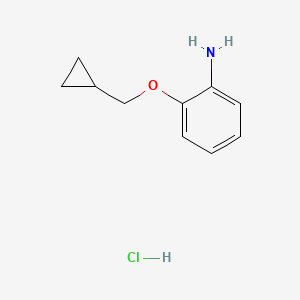
2-Amino-4,6-dihydroxypyrimidine-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,6-dihydroxypyrimidine-13C2 is a labeled compound used primarily in research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of two hydroxyl groups at the 4 and 6 positions and an amino group at the 2 position on the pyrimidine ring. The “13C2” label indicates that two carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dihydroxypyrimidine-13C2 typically involves the condensation of malonic acid diesters with guanidine in the presence of sodium ethoxide. The reaction proceeds through a series of steps including cyclization and deprotection to yield the desired compound .
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product obtained from the cyclization reaction for a methoxylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,6-dihydroxypyrimidine-13C2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to amino groups.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups into the pyrimidine ring .
Applications De Recherche Scientifique
2-Amino-4,6-dihydroxypyrimidine-13C2 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving nucleic acids and enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-4,6-dihydroxypyrimidine-13C2 involves its interaction with various molecular targets and pathways. The compound can inhibit the production of nitric oxide in immune-activated cells, which is significant in the context of inflammatory and immune responses . The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dichloropyrimidine: This compound has similar inhibitory effects on nitric oxide production but differs in its chemical structure and reactivity.
2,4-Diamino-6-hydroxypyrimidine: Known for its antiviral properties, this compound is structurally similar but has different functional groups.
Uniqueness
2-Amino-4,6-dihydroxypyrimidine-13C2 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C4H5N3O2 |
|---|---|
Poids moléculaire |
129.09 g/mol |
Nom IUPAC |
2-amino-4-hydroxy-(4,6-13C2)1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9)/i2+1,3+1 |
Clé InChI |
AUFJTVGCSJNQIF-SUEIGJEOSA-N |
SMILES isomérique |
C1=[13C](N=C(N[13C]1=O)N)O |
SMILES canonique |
C1=C(N=C(NC1=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)











